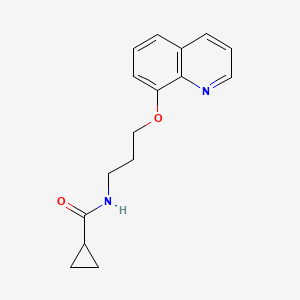

N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide

Description

N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide is a synthetic organic compound featuring a quinoline moiety linked via a propyloxy chain to a cyclopropanecarboxamide group. This compound is of interest in medicinal chemistry for its structural hybridity, which may optimize pharmacokinetic and pharmacodynamic properties compared to simpler analogs.

Properties

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(13-7-8-13)18-10-3-11-20-14-6-1-4-12-5-2-9-17-15(12)14/h1-2,4-6,9,13H,3,7-8,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEGDDPFVAAXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide typically involves the following steps:

Formation of Quinolin-8-yloxy Intermediate: The quinoline moiety is functionalized to introduce an 8-yloxy group. This can be achieved through nucleophilic substitution reactions.

Linking with Propyl Chain: The quinolin-8-yloxy intermediate is then reacted with a propyl halide under basic conditions to form the N-(3-(quinolin-8-yloxy)propyl) intermediate.

Cyclopropanecarboxamide Formation: The final step involves the reaction of the N-(3-(quinolin-8-yloxy)propyl) intermediate with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The quinoline moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The propyl chain and cyclopropanecarboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline and cyclopropanecarboxamide derivatives.

Scientific Research Applications

Chemistry: N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features provided by the quinoline and cyclopropane moieties.

Mechanism of Action

The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the cyclopropanecarboxamide group can form hydrogen bonds and other interactions that stabilize the compound within its target .

Comparison with Similar Compounds

N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine (C₁₂H₁₆ClNO)

Structural Features :

- Aromatic Group: 3-Chlorophenyl substituent instead of quinoline.

- Linker : Propyloxy chain similar to the target compound.

- Terminal Group : Cyclopropanamine (NH₂) instead of cyclopropanecarboxamide (CONH₂).

Key Differences :

- The absence of the quinoline heterocycle reduces aromatic interactions but increases electronic effects from the chlorine atom.

- Molecular weight: 225.71 g/mol (vs. ~269 g/mol for the target compound), indicating lower complexity .

Hypothesized Impact :

The chlorophenyl group may enhance lipophilicity (logP), improving membrane permeability but reducing aqueous solubility. The simpler amine terminal group might decrease metabolic stability compared to the carboxamide.

N-Benzyl-N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclopropanecarboxamide (C₂₂H₂₀ClN₃O)

Structural Features :

- Quinoline Substituents: 2-Chloro and 8-methyl groups on the quinoline core.

- Linker : Benzyl and methylene groups instead of propyloxy.

- Terminal Group : Cyclopropanecarboxamide identical to the target compound.

Key Differences :

- Chloro and methyl substituents on quinoline may alter electronic properties and steric interactions.

- Molecular weight: ~394.87 g/mol (vs. ~269 g/mol), indicating higher hydrophobicity .

Hypothesized Impact :

Increased lipophilicity could enhance blood-brain barrier penetration but reduce solubility. The bulky benzyl group might limit conformational flexibility, affecting binding kinetics.

Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates (C₁₀H₁₀N₂O₅)

Structural Features :

- Core: Nitropyridine instead of quinoline.

- Functional Groups : Ethyl ester and ketone groups.

Key Differences :

- The nitro group on pyridine introduces strong electron-withdrawing effects, contrasting with quinoline’s electron-rich nature.

- Lack of cyclopropane or carboxamide groups reduces structural similarity.

Hypothesized Impact :

Nitro groups may confer reactivity (e.g., metabolic reduction), while ester and ketone functionalities could influence solubility and degradation pathways .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Aromatic Core | Terminal Group |

|---|---|---|---|---|---|

| N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide | C₁₆H₁₇N₂O₂ | ~269 | Quinolin-8-yloxy, propyloxy | Quinoline | Cyclopropanecarboxamide |

| N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine | C₁₂H₁₆ClNO | 225.71 | 3-Chlorophenoxy, propyloxy | Chlorophenyl | Cyclopropanamine |

| N-Benzyl-N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclopropanecarboxamide | C₂₂H₂₀ClN₃O | ~394.87 | 2-Chloro-8-methylquinoline, benzyl | Quinoline | Cyclopropanecarboxamide |

| Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate | C₁₀H₁₀N₂O₅ | 238.20 | Nitropyridine, ethyl ester, ketone | Pyridine | Ethyl ester |

Research Implications and Limitations

- Quinoline vs. Simpler Aromatics: The quinoline core in the target compound likely enhances target engagement through π-π stacking and hydrogen bonding, but may increase metabolic susceptibility compared to chlorophenyl analogs .

- Limitations : Available evidence lacks explicit biological data (e.g., IC₅₀, logP). Further studies comparing pharmacokinetic profiles (e.g., solubility, metabolic stability) are needed to validate hypotheses.

Biological Activity

N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a quinoline moiety linked to a cyclopropanecarboxamide. The synthesis of this compound typically involves multi-step organic reactions, including the use of quinoline derivatives and cyclopropane intermediates.

General Synthetic Pathway:

- Formation of Quinoline Derivative: Starting from commercially available quinoline, functional groups are introduced to create the desired substituents.

- Cyclopropanation Reaction: A cyclopropane ring is formed using appropriate reagents, such as diazo compounds or metal catalysts.

- Coupling Reaction: The quinoline derivative is then coupled with the cyclopropanecarboxamide to yield the final product.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Key Findings:

- Inhibition of Tumor Growth: In vitro studies demonstrated that the compound effectively reduced the viability of colorectal cancer cells by inducing apoptosis via the mitochondrial pathway .

- Mechanism of Action: The compound appears to interfere with the Wnt/β-catenin signaling pathway, which is crucial for tumor growth and metastasis. This interaction leads to decreased expression of oncogenes associated with cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Study Results:

- Bactericidal Effects: Laboratory tests revealed that this compound exhibits bactericidal effects against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

- Fungicidal Activity: The compound also demonstrated efficacy against fungal strains responsible for plant diseases, suggesting its utility in agricultural applications .

Case Studies

- Colorectal Cancer Model:

- Antimicrobial Efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.